1-(2-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C18H14F3N3O3S and its molecular weight is 409.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may possess significant pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H15F3N2O2S
- Molecular Weight : Approximately 362.36 g/mol
Structural Representation
The structural representation of the compound includes a nitrobenzoyl group, a trifluoromethylphenyl moiety, and an imidazole ring, which are critical for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but promising. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines and antimicrobial properties.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of imidazole compounds exhibit cytotoxicity against several human cancer cell lines. For instance, compounds similar in structure to this compound have been tested for their ability to inhibit cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 3.77 |
MCF-7 (Breast Cancer) | 5.20 |
A549 (Lung Cancer) | 4.15 |
The above table summarizes the IC50 values for related compounds, indicating that structural modifications can significantly influence cytotoxic potency.
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells. For example, studies have shown that similar imidazole derivatives can activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
In addition to antitumor properties, compounds with similar structures have shown antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Case Studies and Research Findings
- Case Study on Antitumor Activity : A study published in MDPI explored a series of imidazole derivatives, noting that those with electron-withdrawing groups exhibited enhanced cytotoxicity against cervical and bladder cancer cell lines . The findings suggest that similar modifications in this compound could yield potent anticancer agents.
- Antimicrobial Efficacy : Research has indicated that compounds with imidazole rings demonstrate significant activity against resistant bacterial strains, highlighting their potential as therapeutic agents in treating infections caused by multi-drug resistant organisms .
Properties
IUPAC Name |
(2-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)13-7-5-12(6-8-13)11-28-17-22-9-10-23(17)16(25)14-3-1-2-4-15(14)24(26)27/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYAYZSPLVQUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.